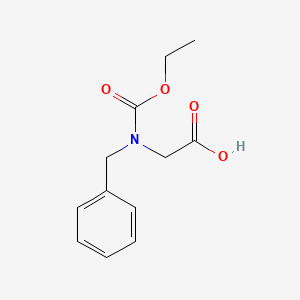
N-Benzyl-N-(ethoxycarbonyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-(ethoxycarbonyl)glycine: is an organic compound with the molecular formula C11H15NO2 . It is a derivative of glycine, where the amino group is substituted with a benzyl group and an ethoxycarbonyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Benzylamine and Ethyl Chloroacetate Reaction: One common method involves the reaction of benzylamine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol at room temperature.
Benzyl Chloride and Glycine Ethyl Ester Reaction: Another method involves the reaction of benzyl chloride with glycine ethyl ester in the presence of a catalyst and an organic solvent.
Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is usually purified through recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-Benzyl-N-(ethoxycarbonyl)glycine can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Benzylglycine and corresponding carboxylic acids.
Reduction: Benzylamine and ethyl glycine.
Substitution: Various substituted glycine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in peptide synthesis as a protecting group for amino acids.
Biology:
- Studied for its potential role in enzyme inhibition and protein modification.
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Benzyl-N-(ethoxycarbonyl)glycine involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The benzyl and ethoxycarbonyl groups play a crucial role in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
N-benzyloxycarbonylglycine: A derivative of glycine with a benzyloxycarbonyl protecting group.
N-Benzylglycine ethyl ester: Similar structure but lacks the ethoxycarbonyl group.
Uniqueness: N-Benzyl-N-(ethoxycarbonyl)glycine is unique due to the presence of both benzyl and ethoxycarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in organic synthesis and research applications.
Eigenschaften
CAS-Nummer |
500224-59-9 |
|---|---|
Molekularformel |
C12H15NO4 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
2-[benzyl(ethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C12H15NO4/c1-2-17-12(16)13(9-11(14)15)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15) |
InChI-Schlüssel |
UZNQWNOBZOXHGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N(CC1=CC=CC=C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


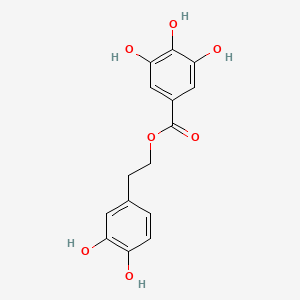
![Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14243170.png)
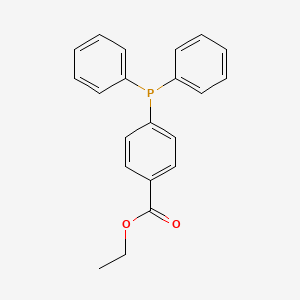
![N-{4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14243177.png)

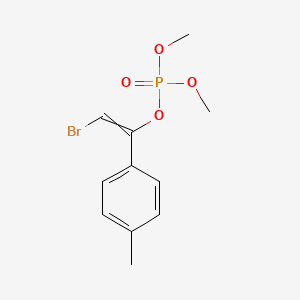

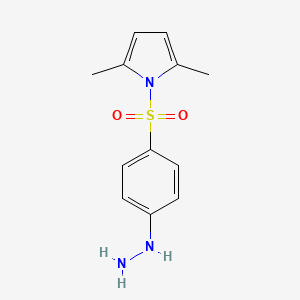
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14243194.png)


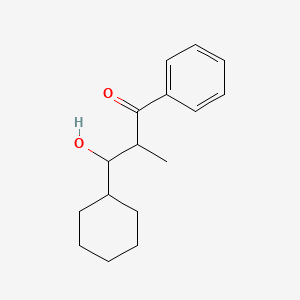
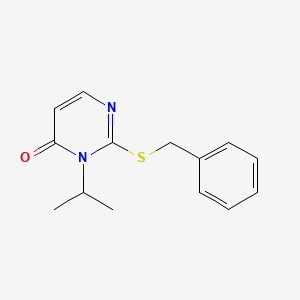
![2,2'-Bithiophene, 5-[1,1'-biphenyl]-4-yl-](/img/structure/B14243213.png)
